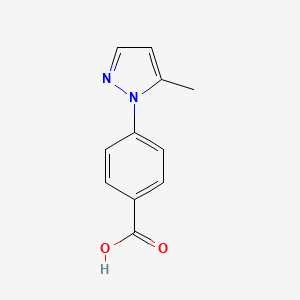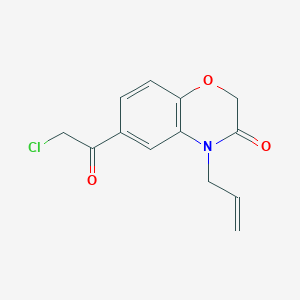
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a useful research compound. Its molecular formula is C13H12ClNO3 and its molecular weight is 265.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
1,2-Oxazines, 1,2-Benzoxazines, and Related Compounds The compound 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is related to the class of 1,2-benzoxazines. These compounds, including 1,2-oxazines, can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of specific tautomers heated with urea in boiling alcohols. This category of compounds is pivotal for synthesizing oxazines and employing them as chiral synthons, with various reactions showcasing their significance in organic chemistry and potential electrophilic properties (Sainsbury, 1991).
Biological and Medicinal Applications
Benzoxazinoids in Plant Defence and Potential Antimicrobial Applications Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites in plants like maize and wheat. They are crucial for plant defense against threats and display allelopathic properties. Intriguingly, while monomeric natural benzoxazinoids show limited antimicrobial potency, the 1,4-benzoxazin-3-one backbone is promising for designing new antimicrobial agents. Some synthetic derivatives exhibit substantial activity against pathogens like C. albicans, S. aureus, and E. coli, emphasizing the potential of 1,4-benzoxazin-3-one as a scaffold for future antimicrobial drug development (de Bruijn, Gruppen, & Vincken, 2018).
Lignin Acidolysis and Organic Synthesis The study of lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin compounds, under acidolysis conditions, reveals distinct reaction mechanisms based on the structure of the model compounds. For instance, an enol ether compound, structurally akin to this compound, was detected during the acidolysis of a specific lignin model compound, indicating the compound's relevance in understanding lignin breakdown and potential applications in organic synthesis (Yokoyama, 2015).
Properties
IUPAC Name |
6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXCANRCZZVBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-methoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507232.png)
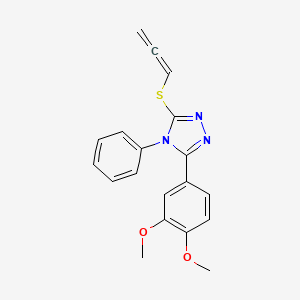
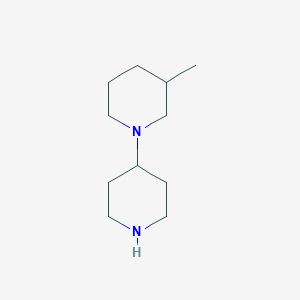
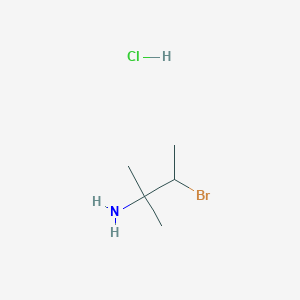
![2-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2507239.png)
![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)


![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)
